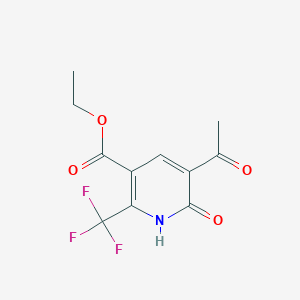

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of dihydropyridines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with trifluoroacetaldehyde and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is heated to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Hydroxylated dihydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been investigated for its potential therapeutic properties. Its derivatives have shown promise in several pharmacological activities:

- Anticonvulsant Activity : Studies have demonstrated that compounds related to this compound exhibit anticonvulsant effects. For instance, derivatives were tested in animal models for their efficacy against seizures, showing varying degrees of protection across different seizure models .

- Antinociceptive Properties : The compound has been evaluated for pain relief capabilities. Research indicates that certain derivatives can effectively reduce pain in formalin-induced pain models, suggesting a potential role in pain management therapies .

- Drug-Like Properties : Pharmacokinetic studies reveal favorable drug-like characteristics for some derivatives, including high metabolic stability and minimal hepatotoxicity. These properties enhance their viability as candidates for further development into therapeutic agents .

Agricultural Chemistry

In agricultural applications, this compound and its analogs are being explored for their potential as agrochemicals:

- Pesticidal Activity : Research has indicated that certain derivatives may possess insecticidal or fungicidal properties, making them candidates for developing new pesticides. Their trifluoromethyl group is known to enhance biological activity and stability against environmental degradation .

Material Science

The compound's unique structural features also lend themselves to applications in material science:

- Polymer Chemistry : this compound can be utilized as a building block in the synthesis of polymers with specific properties. Its ability to form stable complexes with various substrates makes it a valuable precursor in creating advanced materials with tailored functionalities .

Table 1: Summary of Pharmacological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticonvulsant | Significant protection in seizure models | |

| Antinociceptive | Pain reduction in formalin-induced models | |

| Pesticidal | Potential insecticidal activity |

Case Study: Anticonvulsant Efficacy

In a recent study published in Pharmacology Biochemistry and Behavior, researchers synthesized a series of derivatives from this compound and evaluated their anticonvulsant effects using the maximal electroshock (MES) test and the 6 Hz seizure model. The results indicated that specific derivatives provided over 75% protection at doses of 100 mg/kg, showcasing their potential as new anticonvulsant agents .

Wirkmechanismus

The mechanism of action of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

Ethyl 2-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate: A structurally related compound with different chemical properties and applications.

Uniqueness

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Biologische Aktivität

Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (CAS No. 154020-54-9) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₁H₁₀F₃NO₄

- Molecular Weight : 277.199 g/mol

- Structure : The compound features a dihydropyridine core with an acetyl and trifluoromethyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that this compound may have significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its possible use in treating infections.

- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic processes, which could be beneficial in drug development for metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of the trifluoromethyl group may enhance the electron-withdrawing ability of the molecule, facilitating its interaction with free radicals.

- Binding Affinities : Molecular docking studies indicate strong binding interactions with certain amino acid residues in target proteins, suggesting a mechanism of action through enzyme inhibition or modulation.

Antioxidant Activity Study

A study investigated the antioxidant capacity of various pyridine derivatives, including this compound. The results indicated that this compound effectively scavenged DPPH radicals, demonstrating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

Antimicrobial Efficacy

In vitro testing against bacterial strains revealed that this compound exhibited notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating its potential as an antimicrobial agent .

Enzyme Inhibition Research

Molecular docking studies have shown that the compound effectively binds to specific enzymes involved in metabolic pathways. For instance, it was found to inhibit target enzymes related to Mycobacterium tuberculosis survival mechanisms, highlighting its potential in treating latent tuberculosis infections .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO4/c1-3-19-10(18)7-4-6(5(2)16)9(17)15-8(7)11(12,13)14/h4H,3H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQWTBBJZMMJRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1)C(=O)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.